(5-Cyclobutyl-1,3-oxazol-4-YL)methanol

Physicochemical property Purification Volatility

(5-Cyclobutyl-1,3-oxazol-4-YL)methanol (CAS 1513653-42-3) is a low-molecular-weight (153.18 g/mol) heterocyclic building block comprising a 1,3-oxazole core substituted with a cyclobutyl group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 4-position. It is classified in the ECHA CLP inventory under EC number 851-264-6 with notified hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

Molecular Formula C8H11NO2
Molecular Weight 153.181
CAS No. 1513653-42-3
Cat. No. B3006952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclobutyl-1,3-oxazol-4-YL)methanol
CAS1513653-42-3
Molecular FormulaC8H11NO2
Molecular Weight153.181
Structural Identifiers
SMILESC1CC(C1)C2=C(N=CO2)CO
InChIInChI=1S/C8H11NO2/c10-4-7-8(11-5-9-7)6-2-1-3-6/h5-6,10H,1-4H2
InChIKeyGVZSGLRTLJXRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutyl-1,3-oxazol-4-yl)methanol (CAS 1513653-42-3): Regiochemical Identity and Chemical Baseline


(5-Cyclobutyl-1,3-oxazol-4-YL)methanol (CAS 1513653-42-3) is a low-molecular-weight (153.18 g/mol) heterocyclic building block comprising a 1,3-oxazole core substituted with a cyclobutyl group at the 5-position and a hydroxymethyl (-CH₂OH) group at the 4-position . It is classified in the ECHA CLP inventory under EC number 851-264-6 with notified hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. This compound is supplied as a research chemical by multiple reputable vendors, including Enamine Ltd. (distributed via Fujifilm Wako), Biosynth, and AKSci, at a minimum purity specification of 95% (HPLC) . Notably, public databases record zero patents and zero primary literature entries for this specific CAS number, indicating it functions primarily as an intermediate or scaffold in proprietary research programs rather than as a independently characterized bioactive molecule [2].

Why Generic Substitution Fails for (5-Cyclobutyl-1,3-oxazol-4-yl)methanol: Regioisomer-Dependent Properties and Heterocycle Class Liability


Generic substitution of (5-cyclobutyl-1,3-oxazol-4-yl)methanol with an in-class analog is not straightforward for two principal reasons. First, regioisomers such as (2-cyclobutyl-1,3-oxazol-4-yl)methanol (CAS 1190319-57-3) and (2-cyclobutyl-1,3-oxazol-5-yl)methanol (CAS 1889734-87-5) differ in the position of the cyclobutyl and hydroxymethyl substituents on the oxazole ring, which alters the electronic distribution, steric environment, and vector of the synthetic handle . Second, substitution of the 1,3-oxazole core with a 1,2-oxazole (isoxazole) scaffold introduces documented hydrolytic instability: isoxazoles lacking C(3)-substitution can undergo ring-opening via Kemp elimination under acidic, basic, and even physiological conditions, generating reactive cyanoenol intermediates [1]. In contrast, the 1,3-oxazole ring exhibits greater chemical stability due to the separation of the oxygen and nitrogen heteroatoms by a carbon atom, making it less prone to ring-opening degradation [2]. These regioisomeric and heterocycle-class differences mean that procurement decisions based solely on molecular formula or generic scaffold similarity can lead to divergent reactivity profiles and irreproducible synthetic outcomes.

Quantitative Selection Evidence for (5-Cyclobutyl-1,3-oxazol-4-yl)methanol vs. Closest Analogs


Predicted Boiling Point Differentiation: 5-Cyclobutyl-1,3-oxazol-4-yl)methanol vs. Isoxazole Analog

The predicted boiling point of (5-cyclobutyl-1,3-oxazol-4-yl)methanol (288.4 ± 25.0 °C at 760 Torr) is approximately 28 °C lower than that of its closest 1,2-oxazole (isoxazole) analog, (5-cyclobutyl-1,2-oxazol-3-yl)methanol (CAS 1863082-03-4), which has a predicted boiling point of 316.3 ± 27.0 °C . Both values are computational predictions using ACD/Labs software and share the same predicted density (1.225 ± 0.06 g/cm³) and nearly identical predicted pKa (13.11 ± 0.10 vs. 13.109 ± 0.10) . This ~9% lower boiling point may confer advantages in distillative purification, solvent removal, or volatility-sensitive formulation steps.

Physicochemical property Purification Volatility

Heterocycle Stability Advantage: 1,3-Oxazole Core vs. 1,2-Oxazole (Isoxazole) Scaffold

The 1,3-oxazole core of the target compound, where oxygen and nitrogen are separated by a carbon atom, offers a fundamental stability advantage over the isoxazole (1,2-oxazole) scaffold found in analogs such as (3-cyclobutyl-1,2-oxazol-5-yl)methanol (CAS 121604-46-4) and (5-cyclobutyl-1,2-oxazol-3-yl)methanol (CAS 1863082-03-4) . A 2026 Drug Hunter analysis identifies hydrolytic instability as 'one of the biggest liabilities of isoxazoles,' noting that isoxazoles lacking C(3)-substitution can undergo ring opening via Kemp elimination under acidic, basic, and physiological conditions, generating cyanoenol intermediates that can act as reactive metabolites [1]. This metabolic and chemical instability is documented in the clinical literature for drugs such as leflunomide [1]. In contrast, the 1,3-oxazole ring system benefits from greater aromatic stabilization due to the 1,3-relationship of heteroatoms, resulting in reduced susceptibility to nucleophilic ring-opening [2].

Chemical stability Hydrolytic degradation Drug discovery 1,3-oxazole vs isoxazole

Regioisomeric Differentiation: 5-Cyclobutyl-4-hydroxymethyl vs. 2-Cyclobutyl-4-hydroxymethyl Substitution Pattern

The target compound (5-cyclobutyl-1,3-oxazol-4-yl)methanol (CAS 1513653-42-3) places the cyclobutyl group at the 5-position and the hydroxymethyl at the 4-position of the oxazole ring. Its closest regioisomer, (2-cyclobutyl-1,3-oxazol-4-yl)methanol (CAS 1190319-57-3), has the cyclobutyl at the 2-position while retaining the hydroxymethyl at the 4-position . The position of the cyclobutyl substituent on the oxazole ring is not arbitrary: the 2-position is adjacent to the oxygen atom and experiences a different electronic environment than the 5-position, which is adjacent to the nitrogen [1]. This difference affects the electron density at the reactive C-H positions of the oxazole ring, influencing the regioselectivity of further functionalization reactions such as electrophilic aromatic substitution and directed metalation [1]. Additionally, the 5-cyclobutyl-4-hydroxymethyl substitution pattern provides a distinct molecular vector for fragment growth, with the CH₂OH handle positioned ortho to the ring nitrogen, as opposed to the 2-cyclobutyl regioisomer where the CH₂OH is positioned farther from the cyclobutyl group.

Regiochemistry Substituent position Synthetic vector Oxazole

Multi-Vendor Commercial Availability and Hazard Profile: (5-Cyclobutyl-1,3-oxazol-4-yl)methanol vs. Isoxazole Analogs

The target compound is commercially available from at least five independent suppliers: Enamine Ltd. (distributed by Fujifilm Wako), Biosynth, AKSci, LeYan, and CymitQuimica, all specifying a minimum purity of 95% (HPLC) . In contrast, the isoxazole analog (3-cyclobutyl-1,2-oxazol-5-yl)methanol (CAS 121604-46-4) is listed with a purity specification of 96% from AKSci, indicating a slightly higher but comparable purity grade . The target compound has a definitive ECHA CLP classification (H315, H319, H335) with a single notifier, and AKSci explicitly designates it as 'Not hazardous material' for DOT/IATA transport . The pricing for the target compound ranges from approximately $497.50 per 50 mg (Biosynth, non-stock, 3-4 week lead time) to approximately €503.00 per 50 mg (CymitQuimica/Biosynth), indicating a moderate cost consistent with a specialized building block . No specific ECHA classification or transport hazard designation was found for several isoxazole regioisomeric analogs, meaning the target compound benefits from a more completely characterized regulatory profile.

Commercial availability Pricing Hazard classification Procurement

Cyclobutyl-Containing Oxazole Scaffolds in Drug Discovery: Class-Level Relevance

The combination of a cyclobutyl group and an oxazole ring represents a structurally privileged motif in contemporary medicinal chemistry. A 2022 review documents that cyclobutyl-containing drugs span therapeutic areas including oncology, neurology, antiviral therapy, and metabolic disease, with nine FDA-approved drugs incorporating the cyclobutane substructure [1]. Simultaneously, oxazole-based compounds constitute over 20 FDA-approved drugs across neurological, immunological, cardiovascular, and anti-infective indications [2]. The convergence of these two privileged substructures in (5-cyclobutyl-1,3-oxazol-4-yl)methanol is notable because the cyclobutyl group is recognized for imparting enhanced metabolic stability and conformational constraint relative to acyclic alkyl substituents, while the 4-hydroxymethyl group provides a versatile synthetic handle for further elaboration via esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group for nucleophilic displacement . This dual-privileged architecture distinguishes the compound from simpler oxazole building blocks that lack the cyclobutane ring (e.g., 5-methyl-1,3-oxazole-4-methanol analogs).

Medicinal chemistry Cyclobutyl pharmacophore Drug discovery Oxazole scaffold

Best-Fit Application Scenarios for Procuring (5-Cyclobutyl-1,3-oxazol-4-yl)methanol (CAS 1513653-42-3)


Medicinal Chemistry Fragment Library Expansion Requiring 1,3-Oxazole Scaffolds with Conformational Constraint

Procurement for fragment-based drug discovery (FBDD) or diversity-oriented synthesis programs benefits from this compound's dual privileged substructure (cyclobutyl + 1,3-oxazole). The cyclobutyl group imparts conformational constraint and documented metabolic stability advantages relative to acyclic alkyl substituents [1], while the 1,3-oxazole core avoids the hydrolytic instability liability characteristic of isoxazole analogs [2]. The 4-hydroxymethyl handle enables rapid library synthesis via esterification, etherification, or oxidation chemistry. Selection over the 2-cyclobutyl regioisomer (CAS 1190319-57-3) should be guided by the desired molecular vector for fragment growth: the 5-cyclobutyl substitution pattern positions the CH₂OH handle adjacent to the ring nitrogen, offering a distinct trajectory for hit elaboration .

Lead Optimization of Kinase or GPCR Modulators Requiring Metabolically Stable Heterocyclic Cores

For programs targeting kinases or GPCRs where oxazole-containing leads have been identified but require metabolic stabilization, this building block offers the cyclobutane ring as a metabolically resistant alkyl substituent. Published literature documents nine FDA-approved cyclobutyl-containing drugs spanning oncology and neurology indications [1]. The 1,3-oxazole core is less prone to oxidative metabolism and ring-opening than its 1,2-oxazole (isoxazole) counterpart, which is susceptible to Kemp elimination generating reactive cyanoenol metabolites [2][3]. The well-characterized ECHA hazard profile (H315, H319, H335) and non-hazardous transport classification facilitate safe laboratory handling during analog synthesis .

Building Block for CNS-Targeted Compound Libraries Requiring Low Molecular Weight and Defined Vectors

At a molecular weight of only 153.18 g/mol with a predicted logP amenable to CNS penetration (based on the balanced polarity of the oxazole ring and the lipophilic cyclobutyl group), this building block is well-suited for CNS drug discovery programs. The cyclobutyl fragment has established precedent in nervous system therapeutics [1]. Multi-vendor availability from Enamine, Biosynth, AKSci, LeYan, and CymitQuimica ensures supply chain resilience for sustained library production, with a minimum purity specification of 95% (HPLC) across all suppliers providing lot-to-lot consistency . For programs where the synthetic vector from the 4-position is critical, this regioisomer provides the necessary geometry that the 2-cyclobutyl or 5-hydroxymethyl regioisomers cannot replicate.

Process Chemistry Scale-Up Feasibility Assessment: Distillation-Friendly Physicochemical Profile

The predicted boiling point of 288.4 ± 25.0 °C, which is approximately 28 °C lower than the corresponding isoxazole analog (316.3 ± 27.0 °C), suggests improved distillative purification potential . The predicted density of 1.225 ± 0.06 g/cm³ and predicted pKa of 13.11 ± 0.10 provide initial parameters for solvent extraction and acid/base workup optimization . While these are computational predictions requiring experimental validation, they offer a starting point for process chemists evaluating this building block for multi-gram scale-up. The absence of transport hazard classification (non-hazardous material per AKSci) simplifies logistical planning for kilogram-scale procurement .

Quote Request

Request a Quote for (5-Cyclobutyl-1,3-oxazol-4-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.